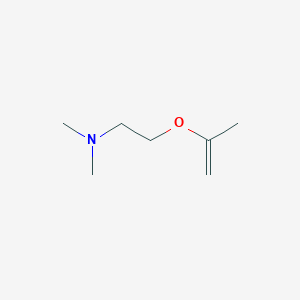

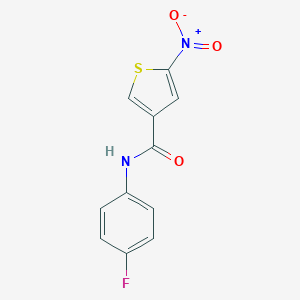

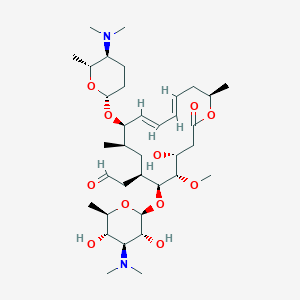

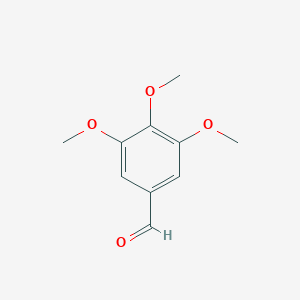

4-乙酰氨基-N-((4-乙酰吗啉-2-基)甲基)-2-乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide is a derivative of benzamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the benzamide structure have been synthesized and evaluated for various biological activities, such as memory enhancement and gastroprokinetic effects.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines or the modification of existing benzamide structures. For instance, the synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with potential memory-enhancing properties was achieved by introducing N,N-dialkylaminoethoxy/propoxy moieties . Similarly, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, was described using a new route involving acylation, ethylation, and reduction steps . Another practical synthetic route for the same compound was achieved through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on memory enhancers provides molecular simulation studies that show the importance of hydrophobic interactions with residues of the catalytic triad and anionic sites in acetylcholinesterase . These interactions are essential for the inhibitory activity of the compounds. The molecular structure of 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide would likely exhibit similar interactions due to the presence of the benzamide core and substituents that can engage in hydrophobic and polar interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis and modifications of similar compounds. For example, the synthesis of gastroprokinetic agents involved the replacement of the morpholine oxygen with other atoms, indicating the versatility of the benzamide core in undergoing chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide, they do suggest that the introduction of different substituents can significantly affect the compound's solubility, stability, and biological activity . For instance, the stability of the compound in biological assays and its binding affinity towards biological targets can be inferred from molecular docking and simulation studies .

科学研究应用

化学合成和构效关系

对相关化合物(例如 N-取代苯甲酰胺和乙酰胺)的研究重点在于它们的合成和潜在的生物活性。Sharma 等人 (2018) 对非芬太尼新型合成阿片类药物进行了详细综述,重点介绍了 N-取代苯甲酰胺和乙酰胺的化学和药理学。这些化合物最初开发于 1970 年代和 1980 年代,由于其欣快作用,对毒品市场产生了重大影响。该研究强调了立体化学对其效力的重要性,以及在毒理学样品中尽早检测这些物质的详细研究的必要性 (Sharma et al., 2018)。

生物活性和药理潜力

乙酰胺衍生物的药理潜力已在各种背景下得到探索。例如,Kennedy (2001) 综述了乙酰胺及其衍生物的毒理学,提供了对这些材料的生物效应和环境毒理学的见解。这项工作表明,虽然这些化学物质具有商业重要性,但它们之间的生物反应在质量和数量上有所不同,表明结构和生物活性之间存在复杂的相互作用 (Kennedy, 2001)。

先进分析技术

开发和应用分析方法来确定化合物的抗氧化活性,包括与 4-乙酰氨基-N-((4-乙酰吗啉-2-基)甲基)-2-乙氧基苯甲酰胺 在结构上相似的化合物,强调了了解新化合物的化学性质和潜在生物效应的重要性。Munteanu 和 Apetrei (2021) 讨论了用于评估抗氧化活性的关键测试,强调了这些检测在分析复杂样品和为医药领域做出贡献方面的重要性 (Munteanu & Apetrei, 2021)。

属性

IUPAC Name |

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-4-25-17-9-14(20-12(2)22)5-6-16(17)18(24)19-10-15-11-21(13(3)23)7-8-26-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3,(H,19,24)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYHAACPSNQVHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)NCC2CN(CCO2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440563 |

Source

|

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide | |

CAS RN |

170799-31-2 |

Source

|

| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-2-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

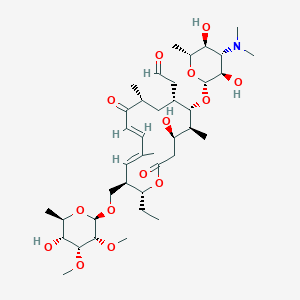

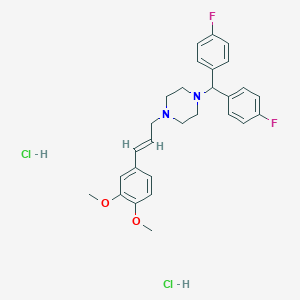

![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)

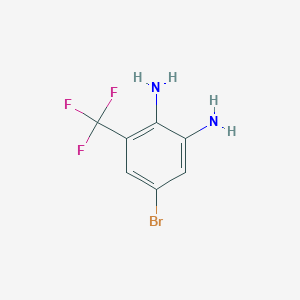

![Sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate](/img/structure/B134020.png)